molecular formula C15H14FNO4S B4194246 methyl {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetate

methyl {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetate

Cat. No.: B4194246
M. Wt: 323.3 g/mol
InChI Key: WBDOBAISZXGAPS-UHFFFAOYSA-N
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Description

Methyl {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetate is an organic compound that belongs to the class of sulfonamides. This compound features a sulfonyl group attached to a fluorophenyl ring, which is further connected to an amino group and a phenylacetate moiety. The presence of the fluorine atom and the sulfonyl group imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetate typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-fluorobenzenesulfonyl chloride, is prepared by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.

    Amination: The sulfonyl chloride is then reacted with aniline to form the sulfonamide intermediate.

    Esterification: The final step involves the esterification of the sulfonamide intermediate with methyl bromoacetate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Methyl {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[(4-chlorophenyl)sulfonyl]amino}(phenyl)acetate
  • Methyl {[(4-bromophenyl)sulfonyl]amino}(phenyl)acetate
  • Methyl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate

Uniqueness

Methyl {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 2-[(4-fluorophenyl)sulfonylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-21-15(18)14(11-5-3-2-4-6-11)17-22(19,20)13-9-7-12(16)8-10-13/h2-10,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDOBAISZXGAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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